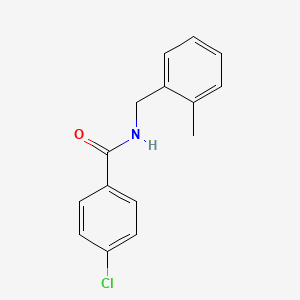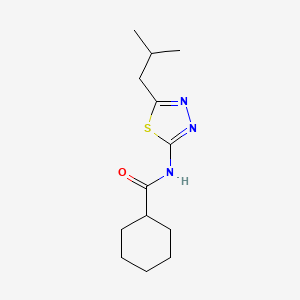![molecular formula C10H10N4OS B5855115 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. It is a thioacetamide derivative of 1,2,4-triazole, which is a heterocyclic compound widely used in the synthesis of various bioactive molecules.
作用机制
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide are diverse and depend on the specific biological system being studied. It has been reported to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. Additionally, it has been reported to exhibit antioxidant activity and to modulate the immune response.
实验室实验的优点和局限性
One advantage of using 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological systems. Additionally, its relatively simple synthesis method and availability make it a cost-effective option for researchers. One limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental system.
未来方向
There are several future directions for research on 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its biological activities. Another direction is to optimize its synthesis method to improve the yield and purity of the product. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for various diseases and to assess its safety and toxicity in vivo. Finally, the development of novel derivatives of this compound may lead to the discovery of new bioactive molecules with improved efficacy and selectivity.
合成方法
The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction between 1-phenyl-1H-1,2,4-triazole-3-thiol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
科学研究应用
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes mellitus.
属性
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-9(15)6-16-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTVERPDWZLNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)

![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)



![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)



![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)

